N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-10-3-5-11(6-4-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-2-1-7-22-14/h1-7H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQLIUCPCHXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, and how can yield and purity be maximized?
- Methodology : Utilize a stepwise approach inspired by analogous heterocyclic systems. For example, cold dimethylformamide (DMF) and phosphoryl chloride (POCl₃) can facilitate cyclization reactions under controlled temperatures (0–90°C). Post-synthesis, recrystallization using ethanol/water mixtures (70:30 v/v) improves purity, as demonstrated in similar furan-pyrazole hybrids . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios of intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan ring vibrations at ~1500 cm⁻¹).
- ¹H-NMR : Confirm substituent positions (e.g., fluorophenyl protons as doublets near δ 7.2–7.5 ppm, pyrazole protons as singlets at δ 6.8–7.0 ppm).
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups and solvent molecules) using single-crystal diffraction, as applied in structurally related thieno-pyrazoles .
Q. How can HPLC ensure batch-to-batch consistency in purity assessment?
- Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient). Calibrate using a reference standard (≥98% purity) and monitor retention times. Adjust column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to resolve impurities, as validated for carboxamide derivatives .
Advanced Research Questions
Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?
- Methodology :
- Solubility Optimization : Use co-solvents (e.g., DMSO:PEG 400) to enhance bioavailability, as poor solubility may explain reduced in vivo efficacy.
- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., fluorophenyl or furan oxidation).
- PK/PD Modeling : Corrogate plasma concentration-time profiles with target engagement using compartmental models .
Q. How can computational tools predict biological targets and structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s 3D structure. Prioritize binding pockets with favorable ΔG values (< -8 kcal/mol).
- MD Simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., GROMACS). Key interactions (e.g., π-π stacking with fluorophenyl groups) can guide SAR for analogs .
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer activity?
- Methodology :
- Xenograft Models : Subcutaneous implantation of tumor cells (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and histopathology.
- Neuroinflammation Models : Induce chronic constriction injury in rodents and measure cytokine levels (IL-6, TNF-α) after intrathecal administration. Compare with reference inhibitors .
Q. How should researchers resolve conflicting IC₅₀ values reported in enzyme inhibition assays?
- Methodology :
- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. tissue-extracted).
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Statistical Analysis : Apply ANOVA to compare inter-lab variability and outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
